molecular formula C23H20Br2N2O4 B10899980 2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

Cat. No.: B10899980
M. Wt: 548.2 g/mol
InChI Key: DFQLBXSUMWTYHD-UHFFFAOYSA-N
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Description

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound characterized by multiple functional groups, including bromine, hydroxyl, methoxy, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL typically involves multi-step organic reactions. The starting materials are often substituted phenols and anilines, which undergo condensation reactions to form the imine linkages. Bromination and methoxylation are carried out using reagents like bromine and methanol under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: An aniline derivative with similar bromine substitution but different functional groups.

    4-Bromo-2-hydroxybenzonitrile: A compound with a similar bromine and hydroxyl substitution but different overall structure.

    Methyl 4-bromo-2-methoxybenzoate: A compound with similar bromine and methoxy substitution but different functional groups.

Uniqueness

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20Br2N2O4

Molecular Weight

548.2 g/mol

IUPAC Name

4-bromo-2-[[4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H20Br2N2O4/c1-13-6-18(26-11-14-7-16(24)9-20(30-2)22(14)28)4-5-19(13)27-12-15-8-17(25)10-21(31-3)23(15)29/h4-12,28-29H,1-3H3

InChI Key

DFQLBXSUMWTYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)N=CC3=C(C(=CC(=C3)Br)OC)O

Origin of Product

United States

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